molecular formula C15H21N3O B2528976 N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2305317-53-5

N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2528976
CAS No.: 2305317-53-5
M. Wt: 259.353
InChI Key: PBKQPAUMUKEBIU-UHFFFAOYSA-N
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Description

N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring substituted with an ethyl group and a phenyl group, which is further connected to a prop-2-enamide moiety.

Preparation Methods

The synthesis of N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide typically involves the following steps:

Chemical Reactions Analysis

N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be modified with different substituents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and bases (potassium carbonate).

Scientific Research Applications

N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide can be compared with other piperazine derivatives:

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-15(19)16-13-7-5-6-8-14(13)18-11-9-17(4-2)10-12-18/h3,5-8H,1,4,9-12H2,2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKQPAUMUKEBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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